(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide
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Overview
Description
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, an isopropoxyphenyl group, and a methoxyphenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxybenzaldehyde, 4-methoxyaniline, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 2-isopropoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form (E)-2-cyano-3-(2-isopropoxyphenyl)acrylonitrile.
Amidation Reaction: The resulting acrylonitrile is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a catalyst, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted acrylamide derivatives.
Scientific Research Applications
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- (E)-2-cyano-3-(2-ethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- (E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-ethoxyphenyl)acrylamide
Uniqueness
(E)-2-cyano-3-(2-isopropoxyphenyl)-N-(4-methoxyphenyl)acrylamide is unique due to the presence of both isopropoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)25-19-7-5-4-6-15(19)12-16(13-21)20(23)22-17-8-10-18(24-3)11-9-17/h4-12,14H,1-3H3,(H,22,23)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDYPUERJOFPP-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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